Guanosine 5'-triphosphate disodium salt

Enzyme kinetics ATPase assays Substrate specificity

Guanosine 5′-triphosphate disodium salt (GTP-Na₂, CAS 56001-37-7) is a purine nucleoside triphosphate that serves as a fundamental substrate for RNA polymerases, a wide range of GTPases including G-protein coupled receptor (GPCR) GTPases, and guanine nucleotide exchange factors (GEFs). It functions as an essential phosphoryl donor in protein synthesis, signal transduction, and energy-dependent biosynthetic pathways.

Molecular Formula C10H14N5Na2O14P3
Molecular Weight 567.14 g/mol
Cat. No. B15603316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-triphosphate disodium salt
Molecular FormulaC10H14N5Na2O14P3
Molecular Weight567.14 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyFIZIYLKEXVIRHJ-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Guanosine 5'-triphosphate Disodium Salt: Key Properties and Specifications for Research Procurement


Guanosine 5′-triphosphate disodium salt (GTP-Na₂, CAS 56001-37-7) is a purine nucleoside triphosphate that serves as a fundamental substrate for RNA polymerases, a wide range of GTPases including G-protein coupled receptor (GPCR) GTPases, and guanine nucleotide exchange factors (GEFs) [1]. It functions as an essential phosphoryl donor in protein synthesis, signal transduction, and energy-dependent biosynthetic pathways . Commercially, GTP disodium salt is supplied as a crystalline powder with a typical purity specification of >90% by HPLC (with enzymatic activity typically measured at 76% GTP content), a molecular weight of 567.14 g/mol, and is soluble in water and PBS [2]. It is a critical reagent for studies of G-protein signaling, tubulin polymerization, FtsZ polymerization, and cell-free protein synthesis.

Why GTP Disodium Salt Cannot Be Interchanged with Other Nucleotides or GTP Analogs


Although guanosine 5′-triphosphate (GTP) shares structural and functional similarities with other nucleoside triphosphates like ATP and with hydrolysis-resistant analogs like GTPγS and GMP-PNP, it cannot be interchanged in most experimental contexts. GTP and ATP exhibit vastly different enzyme affinities and kinetic properties: for (Na⁺+K⁺)-ATPase, the Km for ATP is 0.6 µM versus 147 µM for GTP [1], and the reaction rate ratio is ATP:ITP:GTP = 27:2:1 [2]. Hydrolysis-resistant analogs like GTPγS and GMP-PNP are designed for non-turnover applications and do not support dynamic processes like microtubule polymerization or translational elongation, as their hydrolysis is essential for these biological functions [3]. Furthermore, the specific salt form (disodium vs. trisodium) and buffering counterion (e.g., Tris) significantly impact solubility, stability, and performance in cell-free systems [4]. Direct substitution without considering these quantitative differences will compromise assay validity and reproducibility.

Quantitative Differentiation of GTP Disodium Salt: Head-to-Head Data vs. Analogs and Alternatives


GTP vs. ATP: >200-Fold Difference in Affinity for (Na⁺+K⁺)-ATPase Defines Substrate Selection

In a direct head-to-head comparison, GTP and ATP were evaluated as substrates for (Na⁺+K⁺)-ATPase. The enzyme exhibits a Km of 0.6 µM for ATP versus 147 µM for GTP, a 245-fold difference in affinity [1]. The reaction rate ratio at saturating concentrations is ATP:ITP:GTP = 27:2:1, indicating that GTP is hydrolyzed at only ~3.7% the rate of ATP [2]. Furthermore, K⁺ stimulation increases hydrolytic activity 30-fold for ATP but only 2-fold for GTP [3]. These quantitative disparities mandate that GTP cannot be substituted for ATP in ATPase assays without severely underestimating activity or requiring recalibration of kinetic parameters.

Enzyme kinetics ATPase assays Substrate specificity

GTP vs. Hydrolysis-Resistant Analogs (GTPγS, GMP-PNP): Differential Effects on G-Protein Signaling Dynamics

While hydrolysis-resistant GTP analogs like GTPγS and GMP-PNP are often used to probe G-protein activation, their functional outcomes differ quantitatively from native GTP. In digitonin-permeabilized PC12 cells, GTPγS or GMP-PNP stimulate norepinephrine secretion to approximately 80% of the level induced by 10 µM Ca²⁺, with a half-maximum concentration of 30 µM [1]. In contrast, native GTP in cardiac sarcolemmal membranes increases adenylyl cyclase activity by a maximum of 80% with an EC50 of 0.7 µM, and this activation is further potentiated (~100% increase) by β-adrenoceptor agonists [2]. Unlike GTP, the non-hydrolyzable analogs lock G-proteins in a constitutively active state, preventing the dynamic cycling required for physiological signal termination. In Xenopus oocytes, GTPγS inhibits voltage-dependent Na⁺ currents (INa) by activating G-proteins, an effect not observed with GDPβS [3].

G-protein signaling GPCR pharmacology Signal transduction

GTP Disodium Salt vs. GDP: Differential Activation of Cardiac Adenylyl Cyclase and Signal Termination

In a direct head-to-head comparison using canine cardiac sarcolemmal membranes, GTP increased adenylyl cyclase activity by a maximum of 80% with an EC50 of 0.7 µM [1]. In contrast, GDP exhibited a biphasic activation profile: a first phase (EC50 0.12 µM, ~80% increase) attributed to GDP itself, and a second phase (EC50 14 µM, ~60% increase) resulting from transphosphorylation to GTP [2]. Crucially, β-adrenoceptor stimulation with isoprenaline (100 µM) further increased GTP-stimulated activity by ~100%, but did not enhance GDP-stimulated activity [3]. This indicates that GTP, but not GDP, fully supports receptor-mediated amplification of adenylyl cyclase signaling.

Adenylyl cyclase Second messenger assays G-protein regulation

GTP Disodium Salt Purity Specifications: HPLC vs. Enzymatic Purity Dictates Application Suitability

Commercial GTP disodium salt (e.g., Roche/Sigma-Aldrich catalog 10106399001) is characterized by two distinct purity metrics: >90% by HPLC (area%) and 76% by enzymatic assay (active GTP content) [1]. This 14% differential reflects the presence of non-GTP UV-absorbing species (e.g., GDP, GMP, or degradation products) that co-elute or absorb at 260 nm but lack biological activity . In contrast, ATP disodium salt (Roche) specifications are ≥98% by chemical assay and ≥82% enzymatic, a narrower 16% differential [2]. For applications where precise GTP concentration is critical (e.g., enzyme kinetics, tubulin polymerization), relying solely on HPLC purity will overestimate active nucleotide concentration by ~15%.

Reagent quality control Enzymatic assays Purity specifications

GTP Disodium Salt vs. Tris-Buffered GTP: Counterion Impacts Cell-Free Protein Synthesis Yield

The salt form of GTP significantly impacts performance in cell-free protein synthesis (CFPS) systems. Studies have demonstrated that Tris-buffered GTP (vs. sodium salt GTP) enhances in vitro transcription (IVT) yield, reduces dsRNA production, and improves RNA integrity [1]. While specific fold-increase data is not disclosed, the vendor notes that sodium salt NTPs can introduce residual chemical reagents that may negatively affect protein expression, whereas Tris-buffered forms mitigate this issue [2]. GTP disodium salt remains the standard for general GTPase assays and tubulin/FtsZ polymerization studies [3], but for CFPS applications where yield and RNA quality are paramount, Tris-buffered formulations are preferred.

Cell-free protein synthesis In vitro transcription Buffer compatibility

Optimal Application Scenarios for Guanosine 5'-triphosphate Disodium Salt Based on Quantitative Evidence


G-Protein Coupled Receptor (GPCR) Signaling and GTPase Activity Assays

For studies requiring dynamic, reversible G-protein activation, GTP disodium salt is the native substrate. Its EC50 of 0.7 µM for adenylyl cyclase activation (with 80% max stimulation) and potentiation by receptor agonists make it essential for physiological signaling assays [1]. Unlike hydrolysis-resistant analogs (GTPγS, GMP-PNP), GTP supports the complete GTPase cycle, allowing investigation of signal termination mechanisms. The 76% enzymatic purity specification must be considered when calculating precise nucleotide concentrations for kinetic studies [2].

Tubulin and FtsZ Polymerization Assays

GTP disodium salt is required for in vitro microtubule assembly and bacterial FtsZ polymerization. The hydrolysis of GTP to GDP provides the conformational switch and energy for polymerization dynamics [1]. Non-hydrolyzable analogs do not support authentic polymerization cycles. The high binding affinity of GTP for tubulin (Kd = 1.1 ± 0.4 × 10⁻⁷ M) underscores its specificity [2]. GTP disodium salt is validated for light-scattering, sedimentation, and GTP hydrolysis assays in FtsZ studies [3].

Enzymatic Assays Requiring GTP as a Specific Substrate

Enzymes such as (Na⁺+K⁺)-ATPase exhibit stark differential affinity for GTP vs. ATP (Km 147 µM vs. 0.6 µM) [1]. For GTP-specific GTPases, RNA polymerases, and GEFs, GTP disodium salt is the mandatory substrate. Substituting ATP will result in severely underestimated activity due to the 245-fold lower affinity and ~27-fold slower hydrolysis rate [2]. Researchers must use GTP disodium salt to obtain accurate kinetic parameters for GTP-utilizing enzymes.

Cell-Free Protein Synthesis and In Vitro Transcription (Standard Formulation)

GTP disodium salt serves as an essential coenzyme and energy source in cell-free protein biosynthesis systems [1]. While Tris-buffered GTP may offer enhanced yields for specialized CFPS applications, GTP disodium salt remains the standard, widely used formulation for general transcription-translation studies and for preparing whole-cell electrophysiology pipette solutions [2]. Its crystalline form and established storage stability (≥90% HPLC purity when stored at -20°C) ensure reliable performance in routine molecular biology workflows [3].

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